

N-(2,6-dimethylphenyl)pyridine-2-carboxamide

IUPAC name and synonyms

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Compound of Interest

Compound Name: *N*-(2,6-dimethylphenyl)pyridine-2-carboxamide

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A Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-(2,6-dimethylphenyl)pyridine-2-carboxamide**, a member of the aromatic anilide class of organic compounds.^[1] It details its chemical identity, physicochemical properties, a representative synthesis protocol, and a discussion of the potential biological significance of the broader pyridine carboxamide scaffold.

Chemical Identity

- IUPAC Name: **N-(2,6-dimethylphenyl)pyridine-2-carboxamide**.^[2]
- CAS Number: 39627-98-0.^{[1][3][4]}
- Synonyms:
 - N-(2,6-Dimethylphenyl)picolinamide^[2]
 - N-(2,6-Dimethylphenyl)-2-picolinamide^[2]

- 2',6'-Picolinoxylidide[5]
- Bupivacaine EP Impurity A[6]
- Mepivacaine EP Impurity C[6]

Physicochemical Properties

The known physical and chemical properties of **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** are summarized in the table below. Publicly available experimental spectral data, such as ^1H or ^{13}C NMR, and quantitative biological activity data are limited.

Property	Value	Source(s)
Molecular Formula	$\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}$	[1][2][3][4]
Molecular Weight	226.27 g/mol	[2][6]
Physical State	Solid	[2]
Melting Point	103-105 °C	[2][7]
Boiling Point	~290.3 °C (Predicted)	[7]
Density	~1.2 g/cm ³ (Predicted)	[7]
Solubility	Data not readily available	[2]
Purity (Commercial)	>98% (HPLC), >99% (GC)	[2][5]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** is not widely published, a standard and effective method for creating N-aryl picolinamides involves the coupling of picolinic acid with the corresponding aniline.[1][8] The following is a representative protocol based on this established chemical transformation.

3.1 Synthesis of **N-(2,6-dimethylphenyl)pyridine-2-carboxamide**

This two-step procedure involves the initial formation of an acyl chloride from picolinic acid, followed by its reaction with 2,6-dimethylaniline.

Materials and Reagents:

- Picolinic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride
- 2,6-Dimethylaniline
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et_3N) or Pyridine
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step 1: Formation of Picolinoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid (1.0 eq) in anhydrous DCM.
- Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
- Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

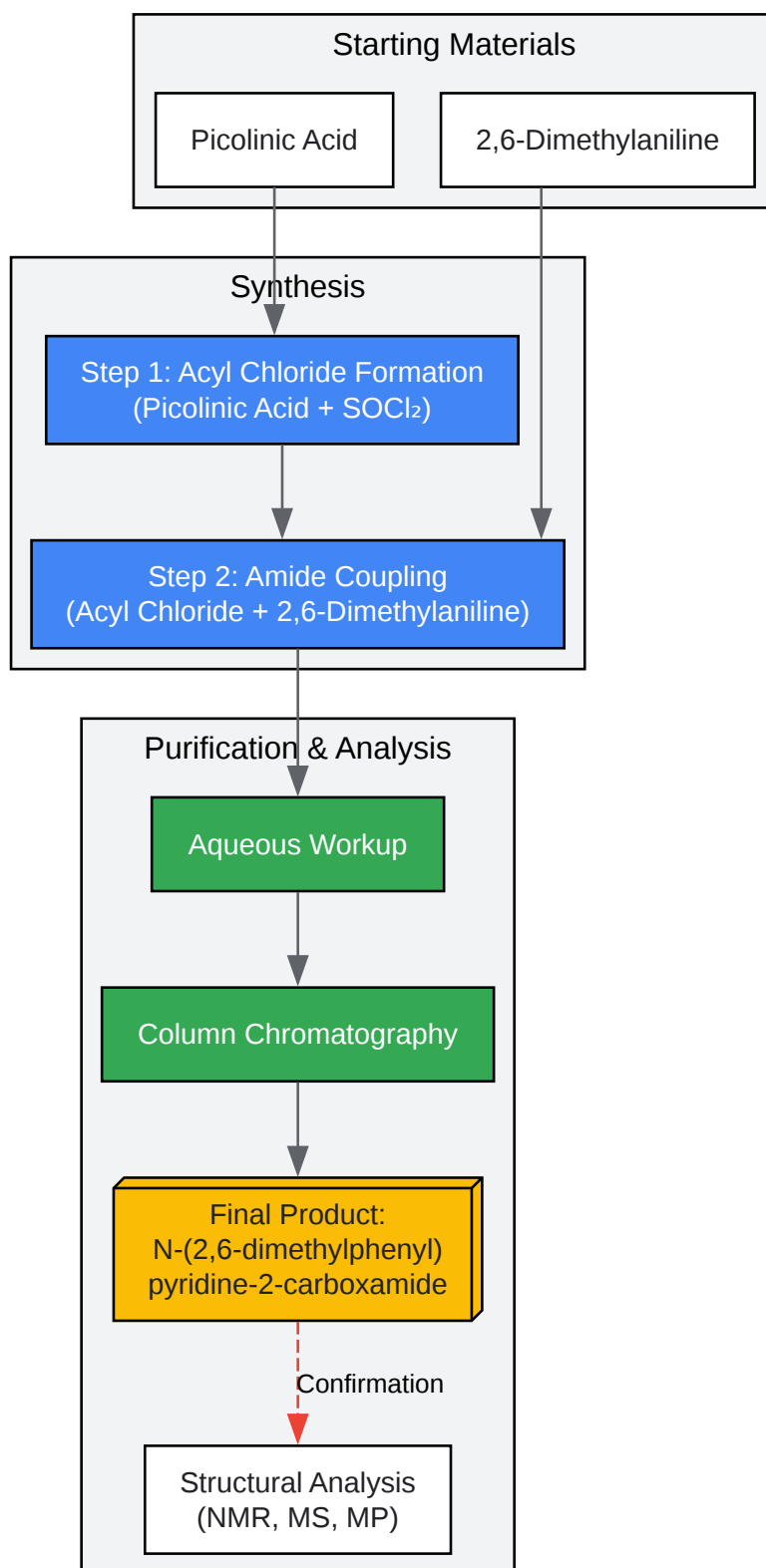
- Dissolve 2,6-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
- Dissolve the crude picolinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

- Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure **N-(2,6-dimethylphenyl)pyridine-2-carboxamide**.
- Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis and Characterization Workflow

The logical flow for the synthesis and confirmation of **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** is depicted below. This workflow outlines the key stages from starting materials to the final, purified compound.



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Synthetic workflow for **N-(2,6-dimethylphenyl)pyridine-2-carboxamide**.

Potential Biological Significance

While specific biological activity for **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** is not extensively documented in peer-reviewed literature, the pyridine carboxamide scaffold is a well-recognized pharmacophore in drug discovery and agrochemistry.

- **Antifungal Activity:** Certain pyridine carboxamide derivatives, such as boscalid, function as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[8]
- **Anticonvulsant Properties:** N-(2,6-dimethylphenyl)pyridinedicarboximides, which share structural similarities, have been synthesized and shown to be active against maximal electroshock (MES) induced seizures in animal models.[9]
- **Cancer Therapy:** More recently, novel pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[10]

The presence of the 2,6-dimethylphenyl group is also common in pharmacologically active molecules, often used to restrict bond rotation and influence binding conformations. Given this context, **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** serves as a valuable compound for screening libraries and as a foundational structure for the development of new therapeutic agents.

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